1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H12BrNO It features a cyclobutane ring substituted with a 4-bromo-2-methoxyphenyl group and a nitrile group
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and cyclobutanecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile can be compared to other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile: This compound has a similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
Other Cyclobutanecarbonitriles: Compounds with different substituents on the cyclobutane ring or phenyl group can exhibit different chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-15-11-7-9(13)3-4-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAVMGLMNGOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2(CCC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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